Antispermatogenic activity: Certain derivatives, like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (DICA), exhibit antispermatogenic activity by inducing exfoliation of immature germ cells in the testes [, , , , ]. This effect is believed to involve disruption of the Sertoli cell tight junctions, which are crucial for maintaining the blood-testis barrier [].
FXR agonism: Derivatives like LY2562175 act as potent and selective agonists of the farnesoid X receptor (FXR), leading to significant lipid-lowering effects by reducing LDL and triglycerides while increasing HDL levels [].
Solubility: The solubility of the derivatives can vary greatly depending on the substituents present. For instance, some derivatives are poorly soluble in water [], while others, like PF-06409577, have improved oral absorption [].
Stability: Certain derivatives, such as the adduct of 5-amino-1H-tetrazolium perchlorate with 5-amino-1H-tetrazole (2), exhibit high stability with insensitivity to impact, friction, and electrical discharge [].
Anti-cancer agents: Indazole derivatives are considered privileged scaffolds in drug discovery with a wide array of biological activities, including anti-cancer activity []. Compounds bearing the indazole fragment have shown significant anti-cancer activity, with some already marketed or undergoing clinical/preclinical studies [].
Treatment of dyslipidemia: FXR agonists like LY2562175 hold promise for treating dyslipidemia and atherosclerosis due to their potent lipid-lowering effects []. LY2562175 has demonstrated favorable preclinical ADME properties, enabling once-daily dosing and advancement to clinical trials for evaluation in humans [].
Antioxidant activity: Certain 1H-indazole-3-carboxylic acid derivatives exhibit potent antioxidant activity, with some demonstrating even higher activity than ascorbic acid [].
Other potential applications: Due to the diverse biological activities displayed by indazole derivatives, research into their potential use as nitric oxide synthase inhibitors, HIV protease inhibitors, anti-inflammatory agents, and serotonin 5-HT3 receptor antagonists is ongoing [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2